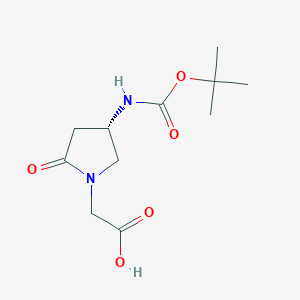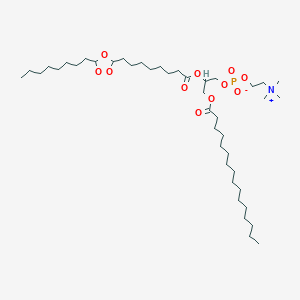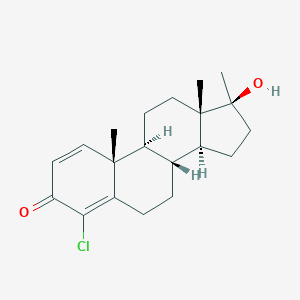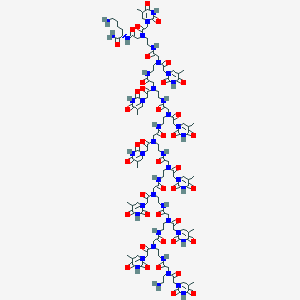
(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
説明
The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its common uses and roles in biological systems or industrial processes.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with other chemicals, and types of reactions it undergoes.科学的研究の応用
Construction of Cyclic γ-Aminobutyric Acid Analogues
Susanne Petz et al. (2019) reported the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, utilizing a de Mayo reaction. This process involved an intermolecular [2+2]-photocycloaddition of 1,3-dioxinones with N-protected 3-pyrroline and a subsequent fragmentation reaction of the resulting cyclobutane moiety, highlighting the compound's role in constructing complex organic structures with potential biological activity (Petz, Allmendinger, Mayer, & Wanner, 2019).
Synthesis of Pyrrolidinone Derivatives
In a study by M. Pinza and G. Pifferi (1978), esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids were synthesized. These compounds, regarded as dehydration products of 4-hydroxy-2-pyrrolidinones or cyclic derivatives of 4-aminoisocrotonic acid, were explored for their potential effects on learning and memory processes (Pinza & Pifferi, 1978).
Crystal Structure Analysis
Hyunjin Park et al. (2016) conducted a study on the crystal structure of a pyridine herbicide, demonstrating the compound's utility in structural biology and chemistry. The study elucidated how intermolecular hydrogen bonds and weak π–π interactions connect chains of molecules into a three-dimensional network, offering insights into the structural aspects of similar compounds (Park, Choi, Kwon, & Kim, 2016).
Carboannulation and Functionalization of Heterocycles
N. Syrota et al. (2020) explored an efficient method for the annulation of the pyridine ring, leading to the formation of new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This research underlines the compound's applicability in heterocyclic chemistry, particularly in synthesizing and functionalizing triazolopyridines (Syrota, Kemskiy, Bol’but, Chernobaev, & Vovk, 2020).
Quantum Chemical Investigation
A study by M. Bouklah et al. (2012) involved DFT and quantum-chemical calculations to investigate the molecular properties of substituted pyrrolidinones, including those related to "(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid". This research provides valuable insights into the electronic properties and molecular dynamics of such compounds, contributing to the understanding of their reactivity and stability (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity data, safety precautions, first aid measures, and disposal considerations.
将来の方向性
This could involve potential new uses for the compound, improvements in its synthesis, or new reactions it could undergo. It could also involve predicting its properties or behavior using computational chemistry.
特性
IUPAC Name |
2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDJTBDQUFFDTG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563411 | |
| Record name | {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid | |
CAS RN |
135415-24-6 | |
| Record name | {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135415-24-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)


![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)

